1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride
Overview
Description
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a morpholine ring attached to an ethyl chain, which is further connected to a pyrazole ring. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where the morpholine reacts with an appropriate electrophile, such as an alkyl halide.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The morpholine ring and pyrazole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: This compound also contains a pyrazole ring and exhibits similar biological activities.
4-morpholin-4-yl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Another compound with a morpholine ring, used in similar research applications.
Uniqueness
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride is unique due to its specific combination of a morpholine ring and pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrazole-4-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.2ClH/c14-10(15)9-7-11-13(8-9)2-1-12-3-5-16-6-4-12;;/h7-8H,1-6H2,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTBLJBNCLWHOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C=N2)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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